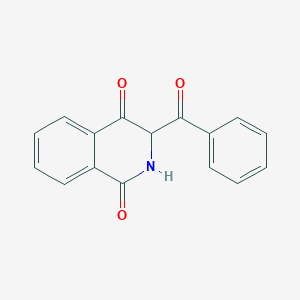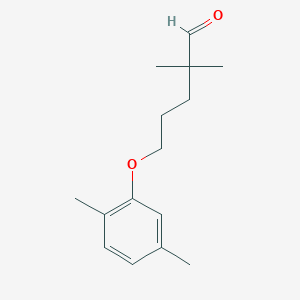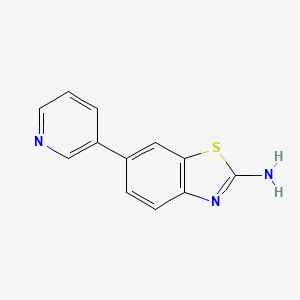![molecular formula C32H42N8Na2O19S5 B13886595 Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)
Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt is a complex chemical compound known for its applications in bioconjugation and molecular biology. This compound is particularly valued for its ability to form stable linkages with proteins and other biomolecules, making it a crucial tool in various biochemical and medical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt involves multiple steps, starting with the preparation of the biotinylated amine precursor This precursor is then reacted with a dithiopropionylating agent under controlled conditions to form the dithiopropionamido intermediate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Key steps include the optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt undergoes various chemical reactions, including:
Oxidation: The dithiopropionamido groups can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The bis-N-sulfosuccinimidyl ester groups react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Primary amines in aqueous buffer solutions at neutral to slightly basic pH.
Major Products
Oxidation: Disulfide-linked bioconjugates.
Reduction: Free thiol-containing intermediates.
Substitution: Amide-linked bioconjugates.
科学的研究の応用
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt is widely used in:
Chemistry: As a cross-linking agent for the synthesis of bioconjugates.
Biology: For labeling and detecting proteins, nucleic acids, and other biomolecules.
Medicine: In the development of diagnostic assays and therapeutic agents.
Industry: For the production of biosensors and other analytical devices.
作用機序
The compound exerts its effects through the formation of stable covalent bonds with primary amines on proteins and other biomolecules. The bis-N-sulfosuccinimidyl ester groups react with amines to form amide bonds, while the dithiopropionamido groups can form disulfide bonds, providing additional stability and functionality. This dual reactivity allows for versatile applications in bioconjugation and molecular labeling.
類似化合物との比較
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Commonly used for amine-reactive bioconjugation.
Maleimide Derivatives: Used for thiol-reactive conjugation.
Carbodiimides: Used for coupling carboxyl groups to amines.
Uniqueness
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt is unique due to its dual reactivity, allowing it to form both amide and disulfide bonds. This makes it particularly useful for creating stable and multifunctional bioconjugates, which are essential in advanced biochemical and medical research.
特性
分子式 |
C32H42N8Na2O19S5 |
|---|---|
分子量 |
1049.0 g/mol |
IUPAC名 |
disodium;1-[3-[[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]amino]-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C32H44N8O19S5.2Na/c41-20(4-2-1-3-17-26-16(15-60-17)36-32(51)38-26)33-10-12-62-61-11-7-21(42)37-27(28(47)34-8-5-24(45)58-39-22(43)13-18(30(39)49)63(52,53)54)29(48)35-9-6-25(46)59-40-23(44)14-19(31(40)50)64(55,56)57;;/h16-19,26-27H,1-15H2,(H,33,41)(H,34,47)(H,35,48)(H,37,42)(H2,36,38,51)(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2 |
InChIキー |
CGMFLQXVLGIMDB-UHFFFAOYSA-L |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


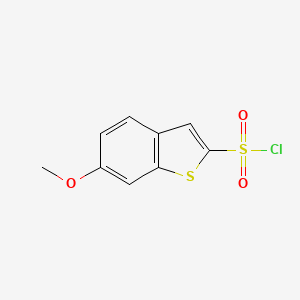
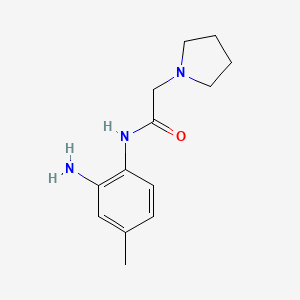
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)

![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
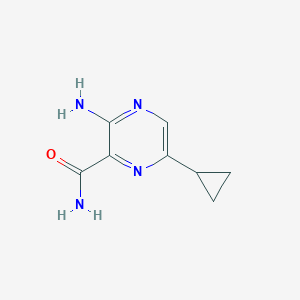
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
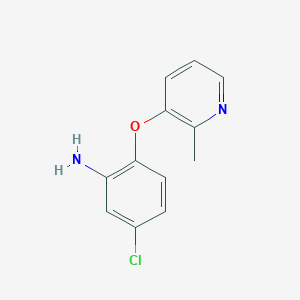
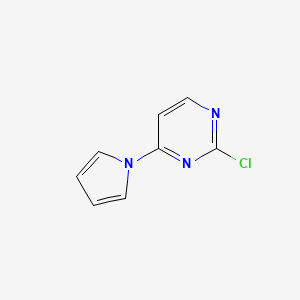

![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
